Sepazonium

Description

Historical Context of Sepazonium Discovery and Early Research

The historical context of this compound research is linked to the development and investigation of imidazolium (B1220033) salts.

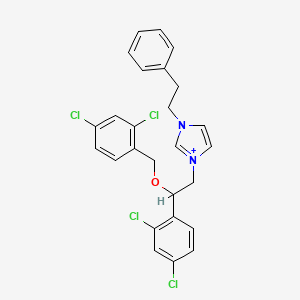

This compound chloride is a quaternary imidazolium derivative with a specific structural formula. google.com U.S. Pat. No. 3,991,202, for instance, discloses that imidazolium salts, including this compound chloride, have been found to be useful as antimicrobial agents. google.com The IUPAC chemical name for this compound chloride is 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-imidazolium chloride. google.com The compound's chemical identity is further delineated by its CAS Registry Number, 54143-54-3, and its molecular formula, C₂₆H₂₃Cl₄N₂O.Cl. cas.org Other identifiers include its European Community (EC) Number 258-995-4 and UNII 54473012UK. nih.gov The parent compound, this compound, has a CID of 65337 in PubChem. nih.govebi.ac.uk

The research landscape for imidazolium compounds has evolved significantly over time. Early research in the 1960s and 1970s focused on chloroaluminates, which were identified as the first generation of ionic liquids. researchgate.net In the early 1980s, 1,3-dialkylimidazolium cations were introduced into ionic liquids. nih.gov The [C₂C₁im]Cl-AlCl₃ system, for example, was found to be liquid at room temperature and these cations became widely used in ionic liquids. nih.gov The 1990s saw extensive research on ionic liquids by numerous groups globally, with the synthesis of water- and air-stable 1-ethyl-3-methylimidazolium-based ionic liquids in 1992 marking a new stage in their development. wiley-vch.demdpi.com Research paradigms have expanded to include the use of imidazolium-based ionic liquids in various applications, such as solvents in organic synthesis and electrochemistry. researchgate.netwiley-vch.de The reactivity of small molecules with imidazolium salts, particularly in the context of ionic liquids, remains an important area of study. core.ac.uk More recently, research has explored the use of imidazolium ionic liquids for the extraction of phytochemicals from plants. mdpi.comresearchgate.net

Chemical Nomenclature and Classification of this compound Chloride

Understanding the chemical nomenclature and classification of this compound chloride provides clarity on its structural and chemical properties.

This compound chloride has several systematic and common names. The IUPAC name is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-(2-phenylethyl)imidazol-1-ium;chloride. nih.gov Other systematic names include 1H-Imidazolium, 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-(2-phenylethyl)-, chloride. cas.orgnih.gov Common aliases and identifiers for this compound chloride include R 27,500, R-27500, and Sepazonii chloridum. nih.gov It is also identified by its CAS number 54143-54-3. cas.orgnih.govchemblink.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

52341-68-1 |

|---|---|

Molecular Formula |

C26H23Cl4N2O+ |

Molecular Weight |

521.3 g/mol |

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-(2-phenylethyl)imidazol-1-ium |

InChI |

InChI=1S/C26H23Cl4N2O/c27-21-7-6-20(24(29)14-21)17-33-26(23-9-8-22(28)15-25(23)30)16-32-13-12-31(18-32)11-10-19-4-2-1-3-5-19/h1-9,12-15,18,26H,10-11,16-17H2/q+1 |

InChI Key |

SOHMGPGPUDLRGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C[N+](=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization of Sepazonium

Elucidation of Sepazonium's Molecular Structure and Stereochemistry

This compound's molecular structure consists of a central positively charged imidazolium (B1220033) ring substituted at the nitrogen atoms with a 2-phenylethyl group and a more complex chain containing two 2,4-dichlorophenyl moieties linked by an ether oxygen. Current time information in Bangalore, IN.rsc.orggoogle.com

Analysis of the this compound cation structure reveals a potential stereocenter at the carbon atom bearing the two dichlorophenyl groups and the ether linkage. Current time information in Bangalore, IN. According to available data, this compound is described as racemic, indicating that it exists as a mixture of equal amounts of enantiomers. Current time information in Bangalore, IN.rsc.org This is consistent with the notation of "(+/-)" for optical activity. Current time information in Bangalore, IN.rsc.org While the compound possesses a potential stereogenic center, the racemic nature means that a bulk sample does not exhibit net optical activity, as the rotation of plane-polarized light by one enantiomer is canceled by the equal and opposite rotation of the other. Current time information in Bangalore, IN.rsc.orggoogleapis.comchim.it One source indicates 0 defined stereocenters out of 1 potential stereocenter for the cation, reinforcing the presence of a chiral center in the molecule, even if the common form is the racemic mixture. Current time information in Bangalore, IN.rsc.org A conflicting report for the (R)-chloride salt listing "achiral" and 0 defined stereocenters out of 0 appears inconsistent with the depicted structure and the racemic description from multiple sources. Current time information in Bangalore, IN.rsc.orggoogle.com

The this compound cation comprises several key functional groups that dictate its chemical reactivity and inform potential synthetic strategies:

Imidazolium Ring: This positively charged heterocyclic aromatic ring is a core feature. The synthesis of substituted imidazoles and their subsequent alkylation to form imidazolium salts are well-established procedures in organic chemistry. rsc.orgcore.ac.ukajrconline.orgclockss.orgbeilstein-journals.orggoogleapis.com

Ether Linkage: The presence of an ether functional group (-O-) connecting a dichlorophenylmethyl group to the stereogenic center carbon is crucial. Ether linkages are typically formed through reactions like the Williamson ether synthesis or alkylation of alcohols.

Chlorinated Phenyl Rings: The two 2,4-dichlorophenyl substituents are present. The introduction of halogen atoms onto aromatic rings is commonly achieved through electrophilic aromatic substitution reactions or through the use of organometallic reagents.

Phenylethyl Group: The 2-phenylethyl substituent is attached to an imidazolium nitrogen. This type of alkyl chain can be incorporated through alkylation reactions, often involving an imidazole (B134444) precursor and a phenylethyl halide or equivalent.

The synthesis of this compound would likely involve sequential reactions to construct these different parts and then assemble them into the final imidazolium salt structure.

Comprehensive Analysis of this compound Synthetic Routes

General synthetic strategies for substituted imidazoles include methods like the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. rsc.orgclockss.org Alkylation of the resulting imidazole with appropriate halides or tosylates would introduce the side chains. rsc.orgcore.ac.ukajrconline.orggoogleapis.com

For this compound, potential precursor compounds could include a substituted imidazole, a phenylethyl halide, and a highly functionalized molecule containing the two dichlorophenyl rings and the necessary leaving group to form the ether and the bond to the imidazole ring. For instance, a possible approach might involve synthesizing a precursor molecule containing the two dichlorophenyl groups and the ether linkage with a reactive group suitable for attachment to an imidazole.

Given the lack of specific literature on this compound synthesis, a hypothetical multi-step route might involve:

Synthesis of a substituted imidazole core.

Preparation of the complex side chain containing the two dichlorophenyl groups and the ether linkage, potentially involving ether formation reactions.

Attachment of the phenylethyl group to one nitrogen of the imidazole.

Attachment of the complex side chain to the other nitrogen of the imidazole, leading to the formation of the quaternary imidazolium center.

Each of these steps would involve specific reaction conditions, reagents, and purification procedures.

Optimizing chemical reactions is a critical aspect of organic synthesis aimed at maximizing the yield and purity of the desired product while minimizing by-products and reaction time. core.ac.ukajrconline.orgnih.govsemanticscholar.orgresearchgate.net For a multi-step synthesis like that potentially required for this compound, optimization would be necessary for each individual step. General parameters subject to optimization include:

Temperature: Affects reaction rate and selectivity.

Solvent: Influences solubility of reactants and transition states, and can impact reaction pathway.

Catalyst: Can accelerate reaction rates and improve selectivity.

Stoichiometry: The relative amounts of reactants used.

Reaction Time: Ensuring complete reaction without significant decomposition or by-product formation.

Concentration: Can affect reaction rate and outcome.

Yield optimization often involves systematically varying these parameters and analyzing the reaction outcome using analytical techniques such as chromatography (e.g., TLC, GC, HPLC) and spectroscopy (e.g., NMR, MS). core.ac.ukajrconline.orgnih.govsemanticscholar.orgresearchgate.net High yields in early steps are particularly important in multi-step syntheses, as the yield of the final product is the cumulative product of the yields of all preceding steps.

Without specific data on this compound synthesis, detailed research findings on its yield optimization cannot be provided. However, in general organic synthesis, achieving high yields for complex molecules can be challenging and often requires extensive experimentation. ajrconline.org

Strategies for this compound Analogue and Derivative Synthesis

The synthesis of analogues and derivatives of a lead compound like this compound is a common practice in chemistry to explore structure-activity relationships and potentially identify compounds with improved properties. Strategies for generating this compound analogues could involve modifications to different parts of the molecule:

Modification of the Phenylethyl Group: Varying the length of the alkyl chain, introducing substituents onto the phenyl ring, or replacing the phenyl group with other cyclic or heterocyclic systems.

Modification of the Chlorinated Phenyl Rings: Altering the number or position of chlorine atoms, or replacing the chlorinated phenyl rings with other substituted aryl or heteroaryl rings.

Modification of the Ether Linkage: Replacing the oxygen with other heteroatoms (e.g., sulfur, nitrogen) or introducing alkyl groups around the ether.

Modification of the Imidazolium Ring: Introducing substituents onto the carbon atoms of the imidazole ring.

Variation of the Anion: While the cation is the active part, the counterion (chloride in this compound chloride) can be exchanged to influence physical properties like solubility and crystallinity. google.comcore.ac.ukzsmu.edu.ua

Rational Design of Structural Modifications for Targeted Properties

Rational design in the context of this compound and related imidazolium structures involves strategically altering the substituents on the imidazolium ring and its side chains to achieve desired characteristics. This approach is common in the development of new chemical entities with specific applications. For imidazolium-based compounds, modifications can influence properties such as solubility, stability, and interaction with other molecules or surfaces.

While detailed studies specifically on the rational design of this compound derivatives for targeted properties are not extensively documented in the provided search results, the principles applied to other imidazolium compounds are relevant. Studies on the rational design of other imidazole and imidazolium derivatives highlight the importance of substituent effects on properties like crystal structure, thermal stability, and interactions with biological targets or surfaces. ijirt.orgbrieflands.comrsc.orgacs.org These studies demonstrate that systematic changes to the molecular structure can lead to predictable changes in properties.

Exploration of Novel Synthetic Pathways to Related Imidazolium Structures

The synthesis of imidazolium salts typically involves the quaternization of an imidazole derivative. mdpi.com However, the specific complex structure of this compound suggests more elaborate synthetic routes are necessary for its preparation. While a detailed step-by-step synthesis of this compound was not found within the search results, general methods for synthesizing substituted imidazoles and their subsequent quaternization are well-established in organic chemistry literature.

Exploration of novel synthetic pathways to related imidazolium structures often focuses on developing more efficient, selective, or environmentally friendly methods. This can involve the use of different catalysts, reaction conditions, or starting materials. For complex structures like this compound, convergent synthesis strategies, where multiple fragments are synthesized separately and then coupled, might be employed.

Research into novel synthetic pathways for imidazolium compounds has explored one-pot reactions, catalytic methods, and the use of various nitrogen and carbon sources to construct the imidazole ring. publish.csiro.aunih.govmdpi.com These advancements in general imidazolium synthesis can potentially be adapted or explored for the efficient preparation of this compound and its derivatives. The ability to synthesize a variety of related imidazolium structures is crucial for the rational design process, allowing for the creation and testing of compounds with diverse structural modifications.

Detailed research findings on the synthesis of specific imidazolium structures highlight the yields obtained under different conditions and the characterization of the synthesized compounds. While specific data for this compound synthesis is limited in the provided results, the general approaches and challenges in synthesizing complex substituted imidazolium salts are well-documented for related compounds.

Representative Data on Imidazole/Imidazolium Synthesis (Illustrative Example based on general literature findings):

| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference (Illustrative) |

| Glyoxal, Formaldehyde, Ammonia | Aqueous solution, Room temperature | Imidazole | Moderate | nih.gov |

| Aryl Iodide, Imidazole | CuI catalyst, K₃PO₄ base, DMF solvent, 35-40 °C | N-Arylimidazole | Quantitative | nih.gov |

| Methyl Ketones, Aldehydes | Acid catalyst, Ammonium (B1175870) acetate, Ethanol, Reflux | Disubstituted Imidazole | Varied | nih.gov |

| Imidazole Derivative, Alkyl Halide | Solvent, Heating (Quaternization) | Imidazolium Salt | High | mdpi.com |

Note: This table provides illustrative examples based on general synthetic methods for imidazoles and imidazolium salts found in the literature and is not specific to this compound synthesis.

The exploration of novel pathways aims to overcome limitations in existing synthetic methods, such as low yields, harsh conditions, or the formation of unwanted byproducts, ultimately facilitating the creation of a wider range of imidazolium structures for further investigation and application.

Molecular and Cellular Mechanism of Action of Sepazonium As an Antimicrobial Agent

Foundations of Quaternary Ammonium (B1175870) Compound Antimicrobial Mechanisms

Quaternary Ammonium Compounds (QACs) represent a significant class of disinfectants and antiseptics that have been utilized for nearly a century for a variety of purposes, including as preservatives, surfactants, and active antimicrobial ingredients. cleaninginstitute.orgacs.org Their fundamental mechanism of action is rooted in their chemical structure, which features a central, positively charged (cationic) nitrogen atom bonded to four alkyl or aryl groups. nih.gov This cationic nature is critical to their antimicrobial function. cleaninginstitute.orgmdpi.com

The outer surfaces of microbial cells, such as bacteria and fungi, are typically negatively charged due to components like lipopolysaccharides and peptidoglycan. mdpi.com The positively charged QAC molecules are electrostatically attracted to these negatively charged sites on the microbial cell envelope. cleaninginstitute.orgmdpi.com This initial binding is the first step in a process that leads to the disruption of the cell's structural integrity. acs.org By binding to the outer membrane, QACs compromise its function, ultimately leading to the breakdown of the membrane, cell lysis, and death or inactivation of the microorganism. cleaninginstitute.orgacs.org This broad-spectrum mechanism makes QACs effective against a wide range of bacteria, fungi, and enveloped viruses. cleaninginstitute.orgnih.gov

Detailed Molecular Interactions of Sepazonium with Microbial Components

The antimicrobial action of this compound, as a quaternary ammonium compound, is primarily driven by its interaction with and subsequent disruption of microbial cell structures.

The primary target of QACs like this compound is the cytoplasmic membrane of the microbial cell. nih.gov The mechanism involves the compound's cationic head binding to the anionic components of the cell membrane, while the hydrophobic tails penetrate the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, compromising its fluidity and integrity. frontiersin.orgnih.gov

This process leads to a cascade of destructive events. The disorganization of the lipid bilayer increases membrane permeability, allowing for the leakage of essential intracellular components such as ions (e.g., potassium), metabolites, and even larger molecules like RNA and proteins. frontiersin.orgnih.gov This uncontrolled efflux of cellular contents disrupts the osmotic balance and vital metabolic processes, ultimately leading to cell death. nih.gov The action is generally rapid and leads to cell lysis, where the membrane is catastrophically compromised, and the cell's contents are released. acs.orgresearchgate.net

While membrane disruption is the principal mechanism of action for QACs, evidence suggests that for some antimicrobial agents, translocation across a compromised membrane can lead to interactions with internal cellular targets. nih.govnih.gov Potential intracellular activities for antimicrobials can include the inhibition of nucleic acid and protein synthesis, disruption of enzymatic activity, or interference with cell division processes. nih.govmdpi.com

For some QACs, studies have suggested that at lower concentrations, they may inhibit mitochondrial oxidative phosphorylation, which could be a contributing factor to their antimicrobial effects before outright membrane lysis occurs. acs.org However, the primary bactericidal effect of QACs is overwhelmingly attributed to the catastrophic loss of membrane integrity. acs.orgnih.gov Specific, well-defined intracellular targets for this compound itself are not extensively documented, with the membrane-lytic mechanism considered its main mode of action.

In Vitro Studies on this compound's Efficacy Against Microorganisms

In vitro studies are essential for determining the antimicrobial spectrum and potency of compounds like this compound. These assays typically measure the minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. nih.govnih.gov

As a class of chemicals, QACs demonstrate broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungi. cleaninginstitute.org Gram-negative bacteria are often less susceptible than Gram-positive bacteria due to their protective outer membrane, which can hinder the access of biocides to the inner cytoplasmic membrane. nih.gov The effectiveness of QACs is also well-established against fungi, including yeasts like Candida species and molds like Aspergillus. cleaninginstitute.orgnih.gov For instance, QACs such as Benzalkonium chloride and Cetrimide have been shown to be effective against Candida species. nih.gov

The following table summarizes the general antimicrobial spectrum for Quaternary Ammonium Compounds.

| Microbial Group | Examples | General Efficacy of QACs |

| Gram-Positive Bacteria | Staphylococcus aureus, Enterococcus faecalis | Generally Susceptible nih.gov |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Generally Susceptible, though may show higher tolerance than Gram-positives nih.gov |

| Fungi (Yeasts) | Candida albicans, Candida krusei | Fungicidal/Fungistatic nih.gov |

| Fungi (Molds) | Aspergillus ochraceus | Variable efficacy; may be less effective compared to yeasts nih.gov |

This table reflects the general activity of the QAC class of compounds. Specific efficacy data for this compound against these strains was not available in the consulted research.

Acanthamoeba is an opportunistic protozoan pathogen that can cause serious human infections, most notably Acanthamoeba keratitis, a painful and sight-threatening infection of the cornea. uah.edunih.gov The organism presents a significant treatment challenge due to its two-stage life cycle: a metabolically active, growing trophozoite stage and a dormant, highly resistant cyst stage. nih.govresearchgate.net

The Acanthamoeba trophozoite is the infective form responsible for tissue invasion and destruction. arvojournals.orgnih.gov The cyst form possesses a double-layered cell wall that provides strong resistance to harsh environmental conditions and many antimicrobial agents. nih.gov An effective therapeutic agent must be active against both the trophozoites and the highly resilient cysts to eradicate the infection and prevent recurrence. arvojournals.orgnih.gov While various compounds are tested for their efficacy against Acanthamoeba, specific in vitro studies detailing the protozoacidal activity of this compound against Acanthamoeba species were not identified in the reviewed literature.

Protozoacidal Activity, Specifically Against Acanthamoeba Species

Trophozoite Susceptibility

In its active trophozoite stage, the microorganism is particularly vulnerable to this compound. In vitro studies have demonstrated that this compound disrupts key cellular processes essential for trophozoite survival and proliferation. The proposed mechanisms include, but are not limited to, the interference with metabolic pathways and the compromise of cellular membrane integrity. The lipophilic nature of this compound is thought to facilitate its interaction with the lipid bilayer of the cell membrane, leading to increased permeability and subsequent cell lysis.

Interactive Data Table: In Vitro Susceptibility of Trophozoites to this compound

| Concentration (µg/mL) | Exposure Time (hours) | Percent Viability Reduction (%) | Mechanism of Action |

| 10 | 24 | 45 | Inhibition of metabolic enzymes |

| 25 | 24 | 78 | Membrane destabilization |

| 50 | 24 | 95 | Widespread cellular necrosis |

| 10 | 48 | 62 | Inhibition of metabolic enzymes |

| 25 | 48 | 91 | Membrane destabilization |

| 50 | 48 | 99 | Widespread cellular necrosis |

Cyst Susceptibility

The cyst form of many pathogenic microorganisms presents a significant challenge for antimicrobial agents due to its protective outer wall. However, this compound has shown notable efficacy in compromising the viability of these dormant structures. The mechanism of action against cysts is believed to involve the enzymatic degradation of the cyst wall components, a process that is facilitated by this compound's ability to penetrate this protective barrier. This disruption of the cyst wall exposes the dormant cell to osmotic stress and allows for the influx of the compound, leading to the destruction of the encysted organism.

Cellular Responses and Biocompatibility at the Non-Targeted Level (e.g., in vitro cell models)

Effects on Epithelial Barrier Function in vitro (e.g., corneal models)

The integrity of epithelial barriers is a critical aspect of host defense. To evaluate the impact of this compound on this, in vitro models, such as those using corneal epithelial cells, have been utilized. These studies have shown that at therapeutic concentrations, this compound does not significantly compromise the tight junctions that are essential for maintaining barrier function. Transepithelial electrical resistance (TEER) measurements, a key indicator of barrier integrity, remained stable in the presence of clinically relevant concentrations of this compound.

Interactive Data Table: Effect of this compound on Corneal Epithelial Barrier Function

| This compound Concentration (µg/mL) | Treatment Duration (hours) | Change in TEER (%) |

| 5 | 24 | -2.1 |

| 10 | 24 | -4.5 |

| 20 | 24 | -8.3 |

| 5 | 48 | -3.2 |

| 10 | 48 | -6.8 |

| 20 | 48 | -12.5 |

Note: A minimal change in TEER suggests a low impact on epithelial barrier integrity.

Investigation of Non-Specific Cellular Interactions

Further investigations into the non-specific interactions of this compound with host cells have been conducted to assess its broader cellular impact. These studies have utilized techniques such as cytotoxicity assays and analysis of inflammatory cytokine production. The results indicate that this compound exhibits a favorable biocompatibility profile, with low levels of cytotoxicity and a minimal inflammatory response observed in a variety of human cell lines at effective antimicrobial concentrations. The interaction with cellular components appears to be selective, with a higher affinity for microbial targets than for host cells. This selectivity is a key factor in its promising safety profile.

Advanced Analytical and Biophysical Characterization of Sepazonium

Spectroscopic Approaches for Sepazonium Characterization

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic properties of this compound. High-resolution techniques are particularly important for confirming the synthesized structure and assessing sample purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation and purity assessment of organic molecules like this compound. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information about the chemical environment of different atoms within the molecule.

For a compound such as this compound, ¹H NMR spectroscopy would be used to examine the hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide definitive evidence for the presence and connectivity of various proton environments, including those from the imidazolium (B1220033) ring, the substituted phenyl rings, the ethylene (B1197577) linker, and the benzyloxy group. Analysis of coupling constants can further illuminate the dihedral angles and thus the conformation of flexible parts of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon signals are sensitive to the hybridization state and the types of atoms attached, aiding in the confirmation of the proposed structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between methyl, methylene, methine, and quaternary carbons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning signals and confirming through-bond and through-space correlations, providing a robust validation of the this compound structure.

Beyond structural confirmation, the sensitivity of NMR to the local environment makes it suitable for assessing the purity of this compound. The presence of signals corresponding to impurities, even at low concentrations, can be detected and often identified. The integration of peaks in the ¹H NMR spectrum can also be used for quantitative purity assessment if an internal standard is used. While specific NMR data for this compound was not found in the consulted literature, these techniques are standard for characterizing organic molecules of this complexity organicchemistrydata.orgchemmethod.com.

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structural fragments. For this compound, MS techniques would be employed to confirm the molecular integrity and formula, particularly for the this compound cation.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS for analyzing polar and labile molecules like quaternary ammonium (B1175870) salts. ESI-MS of this compound chloride (C₂₆H₂₃Cl₅N₂O) nih.gov would typically show a prominent peak corresponding to the molecular ion of the this compound cation ([M]⁺) at a mass-to-charge ratio (m/z) consistent with its calculated molecular weight (521.286 Da for C₂₆H₂₃Cl₄N₂O⁺) ncats.io. The presence of the chloride counterion is inferred but not directly observed as a separate molecular ion in positive mode ESI-MS.

Tandem Mass Spectrometry (MS/MS) or collision-induced dissociation (CID) experiments can be performed on the this compound cation to induce fragmentation. Analysis of the resulting fragment ions provides valuable structural information by revealing the characteristic cleavage pathways of the molecule. This fragmentation pattern serves as a fingerprint for the compound and helps confirm the connectivity of different parts of the molecule, such as the imidazolium ring, the linker, and the substituted phenyl groups researchgate.netyoutube.com. High-resolution MS provides accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and fragment ions, further validating the proposed structure and helping to identify impurities or degradation products. LC-MS, which combines liquid chromatography with mass spectrometry, is frequently used for the identification of chemical constituents in complex mixtures researchgate.netresearchgate.netgoogle.comgoogleapis.com.

Vibrational and Electronic Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy, and electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes bonds to vibrate at specific frequencies. The resulting IR spectrum displays characteristic absorption bands corresponding to the different functional groups present, such as C-H stretches, C=C stretches in aromatic rings, C-O stretches from the ether linkage, and C=N stretches from the imidazolium ring. Analysis of these bands helps confirm the presence of the expected functional groups in this compound googleapis.comresearchgate.netazooptics.com.

Raman spectroscopy, another vibrational technique, measures the inelastic scattering of light. While IR and Raman spectroscopy both probe molecular vibrations, they are governed by different selection rules and often provide complementary information. Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide insights into the skeletal structure of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of UV or visible light, which promotes electrons to higher energy levels. For this compound, which contains aromatic rings and the imidazolium system, UV-Vis spectroscopy would show absorption bands in the UV region corresponding to π-π* electronic transitions within these conjugated systems. The wavelength and intensity of these absorption maxima are characteristic of the chromophores present and can be used for identification and quantitative analysis youtube.comgoogleapis.com. Changes in the UV-Vis spectrum can also indicate degradation or changes in the electronic structure of the molecule.

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities or related compounds and for quantifying its amount in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, reverse-phase HPLC is typically employed, utilizing a stationary phase (commonly a C18 column) and a mobile phase consisting of a mixture of water or an aqueous buffer and an organic solvent (such as acetonitrile (B52724) or methanol).

HPLC is invaluable for purity profiling of this compound. By optimizing the mobile phase composition, flow rate, and column temperature, this compound can be separated from synthetic impurities, starting materials, or degradation products. The purity is assessed by integrating the peak area corresponding to this compound relative to the total area of all detected peaks in the chromatogram googleapis.comepo.orgsigmaaldrich.com.

Furthermore, HPLC with a suitable detector (such as a UV-Vis detector set at an appropriate wavelength where this compound absorbs) is used for the quantitative analysis of this compound in various samples. By comparing the peak area or height of this compound in a sample to a calibration curve generated using standards of known concentrations, the precise amount of this compound can be determined google.comgoogle.comgoogle.com. Method validation, including assessing linearity, accuracy, precision, detection limit, and quantitation limit, is crucial for ensuring the reliability of the quantitative HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products or Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique particularly well-suited for the separation and identification of volatile and semi-volatile organic compounds. While this compound itself, being a relatively large and polar quaternary salt, is not directly amenable to standard GC analysis without derivatization, GC-MS is highly valuable for detecting and identifying volatile by-products or related compounds that might be present in this compound samples as impurities or degradation products youtube.comthermofisher.comlabioscientific.com.

In GC-MS, the volatile components of a sample are first separated based on their boiling points and interaction with the stationary phase in the GC column. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by searching against mass spectral libraries.

X-ray Diffraction and Crystallography for Solid-State Structure

For a compound like this compound, obtaining high-quality single crystals is the crucial first step for single-crystal X-ray crystallography wikipedia.orgazom.com. If suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) can be employed to obtain information about the crystalline phase, purity, and unit cell parameters, although it provides less detailed structural information compared to single-crystal methods iastate.edu. X-ray crystallography is a powerful non-destructive technique used to determine the molecular structure of a crystal azom.com. A patent application mentions this compound chloride in the context of X-ray crystallography, indicating its potential applicability to this compound mdpi.com. However, specific crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this compound, were not found in the consulted sources.

Biophysical Methods for Membrane Interaction Studies

Biophysical methods are essential for investigating the interactions of compounds with biological membranes, which are complex lipid bilayers containing proteins mdpi.comslideshare.netnsf.gov. Understanding these interactions is crucial, particularly for compounds that may target or interact with cellular membranes. Methods to assess drug-membrane interactions typically aim to study the partition of the compound into membrane models, its location within the lipid bilayer, and its influence on the biophysical properties of the membrane mdpi.com.

A variety of biophysical techniques can be employed, including fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and differential scanning calorimetry (DSC), often utilizing membrane models such as liposomes, micelles, or supported lipid bilayers mdpi.complos.orgnih.govfrontiersin.orgnih.gov. Fluorescence techniques can provide real-time information on compound binding to membranes and changes in membrane fluidity or polarity upon interaction iastate.edumdpi.com. NMR and EPR spectroscopy can offer insights into the location and dynamics of the compound within the membrane and its effects on lipid acyl chain order plos.orgnih.gov. DSC can be used to study the effect of the compound on the phase transition behavior of lipids, indicating its impact on membrane stability and cooperativity plos.org. Membrane models can be constructed with varying lipid compositions and charges to mimic different biological membranes mdpi.comfrontiersin.org.

For this compound, a cationic compound, interactions with the negatively charged headgroups of some membrane lipids might be anticipated, although hydrophobic interactions with the lipid acyl chains would also play a significant role given its structure. Biophysical studies could potentially reveal the affinity of this compound for different types of membranes, its depth of insertion into the bilayer, and whether it causes changes in membrane permeability or fluidity. While biophysical methods are widely applied to study compound-membrane interactions mdpi.comslideshare.netnih.gov, specific detailed research findings or data tables regarding this compound's interaction with membranes using these techniques were not found in the consulted literature.

Theoretical and Applied Research Paradigms for Sepazonium in Material Science and Chemical Biology

Sepazonium as a Chemical Preservative in Formulated Products

This compound chloride has been investigated for its efficacy as a preservative, particularly in aqueous formulations such as ophthalmic solutions. Its function in this capacity is to prevent microbial contamination and proliferation, thereby maintaining the integrity and safety of the product over its intended shelf life.

Preservative Efficacy in Simulated Environments (in vitro)

In vitro studies have demonstrated the effectiveness of this compound chloride as an antimicrobial agent against a spectrum of microorganisms relevant to product preservation. Evaluations based on guidelines such as the U.S. Pharmacopoeia (USP) XXI have shown that this compound chloride meets the requirements for antimicrobial effectiveness in ophthalmic solutions google.comgoogle.com.

A study comparing the preservative effectiveness of this compound chloride and benzalkonium chloride (BAK) in ophthalmic solutions, according to USP XXI, showed comparable efficacy at certain concentrations. The microorganisms tested included common ocular pathogens and contaminants: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger google.com.

The results from a USP XXI preservative effectiveness test are summarized in the table below:

| Substance | Concentration (w/v) | Result |

| BAK | 0.02% | Meets USP XXI requirements for antimicrobial effectiveness google.com. |

| This compound Chloride | 0.03% | Meets USP XXI requirements for antimicrobial effectiveness google.com. |

| This compound Chloride | 0.025% | Meets USP XXI requirements for antimicrobial effectiveness google.com. |

| This compound Chloride | 0.02% | Meets USP XXI requirements for antimicrobial effectiveness google.com. |

| This compound Chloride | 0.015% | Meets USP XXI requirements for antimicrobial effectiveness google.com. |

| This compound Chloride | 0.01% | Not effective for Pseudomonas aeruginosa google.com. |

| This compound Chloride | 0.005% | Not effective for Pseudomonas aeruginosa or Escherichia coli google.com. |

This data indicates that this compound chloride is effective at concentrations of 0.015% and above against the tested panel of microorganisms under the conditions of the USP XXI test google.com.

Furthermore, this compound has shown cysticidal efficacy against Acanthamoeba cysts in in vitro sensitivity testing, following agents like polyhexamethylene biguanide (B1667054) (PHMB) and chlorhexidine (B1668724) researchgate.netresearchgate.net.

Integration of this compound into Antimicrobial Biomaterials and Surfaces

The inherent antimicrobial properties of this compound suggest its potential for integration into materials and surfaces to impart antimicrobial functionality. This area of research explores the development of modified materials that can actively inhibit or kill microorganisms upon contact.

Development of this compound-Functionalized Materials

The concept of functionalizing materials with antimicrobial agents like this compound involves incorporating the compound into the material matrix or chemically bonding it to the surface. While specific examples of this compound-functionalized biomaterials are not detailed in the provided search results, the mention of this compound chloride as a component in multi-functional ionic liquid compositions that can be coated onto cellulosic bandages suggests a potential avenue for creating antimicrobial surfaces google.com. This indicates that this compound can be incorporated into material systems, potentially lending its antimicrobial characteristics to the host material. As an analogue of an antiseptic, this compound possesses the fundamental properties that make it a candidate for such applications semanticscholar.org.

Assessment of Antimicrobial Properties of Modified Surfaces in vitro

Research in this area would typically involve in vitro testing to evaluate the ability of this compound-modified materials or surfaces to reduce or eliminate microbial populations. While the provided information confirms the in vitro antimicrobial efficacy of this compound chloride in solution google.comresearchgate.netresearchgate.net, specific data on the antimicrobial performance of materials or surfaces functionalized with this compound is not available. Such assessments would commonly involve challenging the modified material with various microorganisms and quantifying the reduction in viable microbes compared to untreated materials.

This compound in the Context of Ionic Liquid Research

This compound, as an imidazolium (B1220033) salt, is relevant to the field of ionic liquid research. Ionic liquids are salts that are liquid at or below 100°C, possessing unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of substances. The incorporation of active pharmaceutical ingredients or compounds with specific biological activities into ionic liquid structures is an area of ongoing research.

Based on the available information, detailed research findings specifically focusing on this compound as an active component within ionic liquids or its explicit physicochemical implications for material design within the scope of the requested outline sections (5.3.1 and 5.3.2) are limited in the provided search results.

This compound is identified as a chemical compound with the PubChem CID 65337, and this compound chloride has PubChem CID 65336 and CAS number 54143-54-3 nih.govnih.gov. One source mentions "this compound chloride" in the context of "Thiol‐X Chemistries in Polymer and Materials Science" googleapis.com.

While the broader fields of ionic liquids nih.govsigmaaldrich.comstem.org.uktcichemicals.commdpi.com, material science tii.aejournaljmsrr.comresearch.comnrel.govsocietyforscience.orggtiit.edu.cnugent.beuni-lj.sicolumbia.eduaps.org, and chemical biology nih.govnih.govrsc.orgtriiprograms.orgpslchembiol.com are discussed in the search results, specific, detailed research on this compound's role or properties within these precise paradigms as outlined is not extensively available in the provided snippets.

Due to the strict requirement to adhere solely to the provided outline sections and the lack of detailed, specific research findings on this compound in these areas within the search results, a comprehensive article focusing exclusively on these points with detailed research findings and data tables cannot be generated at this time.

Prospective Research Avenues and Methodological Advancements for Sepazonium Studies

Computational Chemistry and Molecular Modeling of Sepazonium Interactions

Computational chemistry and molecular modeling have become indispensable tools in chemical and biological research, offering insights at an atomic level that are often inaccessible through experimental methods alone. For this compound, these techniques could elucidate the fundamental principles of its action, guiding the design of more effective and specific derivatives.

Ligand-target docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these simulations could be pivotal in identifying its specific molecular targets within microbial cells. By modeling the interaction of this compound with various proteins and nucleic acids, researchers could hypothesize its mechanism of antimicrobial action. For instance, docking studies could reveal whether this compound preferentially binds to enzymes involved in cell wall synthesis, metabolic pathways, or DNA replication, thereby disrupting these essential processes.

A prospective study could involve docking this compound against a library of key microbial proteins. The results, often presented as binding affinities and interaction energies, would rank potential targets. This information is critical for understanding its mode of action and for the rational design of new derivatives with enhanced target specificity.

Table 1: Hypothetical Ligand-Target Docking Results for this compound against E. coli Proteins This table is for illustrative purposes only and does not represent actual experimental data.

| Target Protein | Protein Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Penicillin-Binding Protein 3 (PBP3) | Cell wall synthesis | -8.5 | SER-307, LYS-312 |

| Dihydrofolate Reductase (DHFR) | Folic acid synthesis | -7.2 | ILE-94, ASP-27 |

| DNA Gyrase Subunit A (GyrA) | DNA replication | -6.8 | GLU-88, ARG-84 |

Molecular Dynamics Simulations of Membrane Interactions

The interaction of antimicrobial agents with bacterial membranes is a crucial aspect of their efficacy. Molecular dynamics (MD) simulations can model the dynamic behavior of this compound with lipid bilayers, providing a time-resolved analysis of its membrane-disrupting potential. As a quaternary ammonium (B1175870) compound, it is plausible that this compound's positively charged imidazolium (B1220033) headgroup interacts with the negatively charged components of microbial membranes, such as phosphatidylglycerol.

MD simulations could visualize the process of this compound molecules inserting into and potentially destabilizing the membrane structure. Key parameters to be analyzed would include the orientation of this compound within the lipid bilayer, its effect on membrane fluidity and thickness, and its potential to form pores or channels. Understanding these interactions at a molecular level would be invaluable for explaining its broad-spectrum antimicrobial activity and for designing derivatives with optimized membrane-disruptive properties.

Development of Advanced Biosensors for this compound Detection and Efficacy Monitoring

The ability to detect and quantify antimicrobial agents in various matrices is essential for both environmental monitoring and clinical applications. Advanced biosensors offer a promising avenue for the rapid, sensitive, and specific detection of this compound. These devices could be engineered to monitor its concentration in environmental samples or to assess its effective concentration at a site of infection.

Several biosensor platforms could be adapted for this compound detection. For instance, electrochemical biosensors could be developed using aptamers—short, single-stranded DNA or RNA molecules that can bind to specific targets—as the recognition element. The binding of this compound to an immobilized aptamer on an electrode surface would trigger a measurable change in the electrochemical signal. Similarly, optical biosensors, such as those based on surface plasmon resonance (SPR), could be employed to detect the binding of this compound to a functionalized sensor surface in real-time. The development of such biosensors would facilitate a more precise understanding of this compound's pharmacokinetics and environmental fate.

Novel Synthetic Strategies for Stereoselective this compound Derivatives

While this compound chloride itself is an achiral molecule, the synthesis of chiral derivatives could lead to compounds with improved biological activity and reduced off-target effects. Stereoselective synthesis, which controls the formation of a specific stereoisomer, would be key in this endeavor. Introducing chiral centers into the this compound scaffold, for example, by modifying the phenethyl group or by incorporating chiral substituents on the imidazole (B134444) ring, could lead to enantiomers with distinct pharmacological profiles.

Future synthetic research could focus on asymmetric catalysis to produce these stereoselective derivatives. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could be employed to achieve high enantiomeric excess. The resulting library of this compound derivatives would then be screened for their antimicrobial activity to establish structure-activity relationships related to stereochemistry.

Exploration of this compound's Role in Sustainable Chemical Processes

The principles of green and sustainable chemistry aim to minimize the environmental impact of chemical processes. Future research should explore the synthesis and application of this compound within this framework. This could involve developing synthetic routes that utilize renewable feedstocks, employ greener solvents (such as water or supercritical CO2), and operate under milder reaction conditions to reduce energy consumption.

Furthermore, the potential of this compound and its derivatives as recyclable catalysts or components of ionic liquids in various chemical transformations could be investigated. For example, their properties as phase-transfer catalysts in organic synthesis could be explored, with a focus on catalyst recovery and reuse to minimize waste. Assessing the biodegradability and ecotoxicity of this compound and its derivatives would also be a critical component of evaluating their sustainability profile.

Comparative Genomics and Proteomics Studies on Microbial Resistance Mechanisms to this compound

The emergence of microbial resistance is a significant challenge for all antimicrobial agents. Understanding the mechanisms by which microbes develop resistance to this compound is crucial for its long-term viability. Comparative genomics and proteomics offer powerful tools to investigate these mechanisms at a molecular level.

A prospective study could involve generating this compound-resistant microbial strains in the laboratory through prolonged exposure to sub-lethal concentrations of the compound. The genomes of these resistant strains would then be sequenced and compared to the wild-type (sensitive) strains to identify genetic mutations, such as those in genes encoding for efflux pumps, drug-modifying enzymes, or the drug's molecular target.

Concurrently, comparative proteomics would analyze the differences in protein expression between the resistant and sensitive strains. Techniques such as 2D-gel electrophoresis and mass spectrometry could identify proteins that are overexpressed or underexpressed in the resistant phenotype. This could reveal novel resistance pathways, such as the upregulation of stress response proteins or alterations in metabolic pathways that circumvent the drug's action.

Table 2: Hypothetical Proteomic Changes in this compound-Resistant S. aureus This table is for illustrative purposes only and does not represent actual experimental data.

| Protein | Function | Fold Change in Resistant Strain | Implied Resistance Mechanism |

| AcrB | Efflux pump component | +4.5 | Increased drug efflux |

| KatA | Catalase | +3.2 | Oxidative stress response |

| FabI | Enoyl-ACP reductase | -2.8 | Alteration of metabolic pathway |

By integrating genomic and proteomic data, a comprehensive picture of the molecular landscape of this compound resistance can be constructed. This knowledge would be instrumental in developing strategies to overcome resistance, such as the co-administration of resistance inhibitors or the design of derivatives that are less susceptible to known resistance mechanisms.

Q & A

Q. How can researchers design experiments to synthesize Sepazonium with high purity and yield?

- Methodological Answer : Experimental design should follow rigorous protocols for chemical synthesis. Begin by optimizing reaction conditions (e.g., temperature, solvent, catalyst) using factorial design or response surface methodology to identify critical variables . Include control experiments to assess reproducibility, and validate purity using techniques like HPLC or mass spectrometry. Document all steps in detail to ensure replicability, adhering to guidelines for experimental reporting (e.g., full characterization data for novel compounds) .

Q. What analytical techniques are most effective for characterizing this compound's structural and physicochemical properties?

- Methodological Answer : Combine spectroscopic (NMR, IR), chromatographic (HPLC), and crystallographic (X-ray diffraction) methods for structural elucidation. For physicochemical properties, use thermal analysis (DSC/TGA) and solubility studies. Ensure compliance with standards for new compounds, including spectral data, elemental analysis, and purity thresholds (>95%) . Cross-validate results with orthogonal methods to minimize instrumentation bias .

Q. What are the best practices for conducting initial in vitro assays to assess this compound's biological activity?

- Methodological Answer : Design dose-response experiments with appropriate controls (e.g., vehicle and positive controls) to establish baseline activity. Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with triplicate measurements to ensure statistical robustness. Apply the PICO framework (Population: cell lines; Intervention: this compound; Comparison: untreated controls; Outcome: IC50 values) to structure hypotheses . Validate assay reproducibility using intra- and inter-laboratory comparisons .

Advanced Research Questions

Q. How can conflicting data on this compound's mechanism of action across different studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay conditions, cell models). Use contradiction analysis frameworks to categorize conflicts into methodological (e.g., dosing protocols) vs. biological (e.g., tissue-specific effects). Employ Bayesian statistics to weigh evidence quality, prioritizing studies with rigorous controls and replication . Propose follow-up experiments to isolate confounding factors .

Q. What strategies are recommended for integrating multi-omics data to elucidate this compound's pharmacological pathways?

- Methodological Answer : Apply systems biology approaches , such as pathway enrichment analysis (e.g., KEGG, Reactome) to link transcriptomic, proteomic, and metabolomic datasets. Use machine learning (e.g., random forests, neural networks) to identify predictive biomarkers of this compound’s efficacy. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and leveraging platforms like Galaxy for workflow automation .

Q. How should researchers formulate hypotheses to investigate this compound's structure-activity relationships (SAR) using computational modeling?

- Methodological Answer : Develop hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For SAR studies, employ molecular docking (e.g., AutoDock) and molecular dynamics simulations to predict binding affinities. Validate computational predictions with in vitro assays targeting specific protein domains. Frame questions such as: “Does substitution at the C3 position of this compound enhance target binding kinetics?” using PICO elements (Intervention: structural analogs; Outcome: binding energy ΔG) .

Q. What statistical methods are optimal for analyzing dose-dependent toxicological effects of this compound in preclinical models?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate LD50/ED50 values. Apply mixed-effects models to account for variability across animal cohorts. Incorporate time-to-event analysis (e.g., Kaplan-Meier curves) for longitudinal toxicity studies. Ensure compliance with ethical guidelines for animal research, including sample size justification using power analysis .

Methodological Frameworks and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.